1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone
Description
1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a hybrid heterocyclic compound combining a phenothiazine core with a 1,2,4-triazole-thioether moiety linked via an ethanone bridge. Phenothiazine derivatives are historically significant in medicinal chemistry for their antipsychotic and antihistaminic properties, while 1,2,4-triazole derivatives are known for antimicrobial, antifungal, and anticancer activities . This compound’s synthesis typically involves nucleophilic substitution between a halogenated ethanone and a triazole-thiol precursor under basic conditions .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-15-10-12-16(13-11-15)22-24-23(26-25-22)29-14-21(28)27-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)27/h2-13H,14H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGRAAUHUFOFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone typically involves multiple steps, including the formation of the phenothiazine core and the subsequent attachment of the triazole and ethanone moieties. Common synthetic routes include:
C-N Coupling Reaction: This reaction is often used to form the phenothiazine core by coupling an amine with a halogenated aromatic compound.
Triazole Formation: The triazole ring can be synthesized through cyclization reactions involving hydrazonoyl halides and alkyl carbothioates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Triethylamine or sodium hydroxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield phenothiazine sulfoxide, while reduction of the triazole ring can produce the corresponding amine .
Scientific Research Applications
1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone involves its interaction with specific molecular targets and pathways. The phenothiazine core is known to interact with various enzymes and receptors, modulating their activity. The triazole ring can also contribute to the compound’s biological activity by forming hydrogen bonds with target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenothiazine and Triazole Moieties
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Replaces the phenothiazine core with a simple phenyl group and introduces sulfonyl and difluorophenyl substituents. Impact: The sulfonyl group increases polarity, reducing blood-brain barrier penetration compared to the phenothiazine analogue. Fluorine atoms enhance metabolic stability but may reduce solubility . Synthesis: Similar to the target compound but uses sodium ethoxide as a base and α-halogenated ketones .
5-((10H-Phenothiazin-10-yl)methyl)-4-(4-bromobenzylideneamino)-4H-1,2,4-triazole-3-thiol (6a) Key Differences: Substitutes the ethanone bridge with a methyleneamino linker and adds a bromobenzylidene group. The Schiff base linkage may confer redox activity, as seen in antioxidant evaluations .
Analogues with Alternative Core Structures
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-ethanone Key Differences: Replaces phenothiazine with a dihydrodibenzazepine core. Impact: The dibenzazepine core, found in tricyclic antidepressants, may alter receptor binding profiles. The absence of sulfur in the central ring reduces electron-richness, affecting π-π stacking interactions .
2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone Key Differences: Uses a cyclobutyl-ethanone group and a pyridinyl-triazole substituent. The pyridine ring enhances water solubility due to its basic nitrogen .
Comparative Physicochemical and Pharmacological Data
Biological Activity
Overview
1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone is a complex organic compound that belongs to the class of phenothiazines. This compound is notable for its diverse biological activities, particularly in pharmacology, due to the synergistic effects of its phenothiazine core and triazole moiety. The compound has shown promise in various therapeutic applications, including anticancer, antibacterial, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 552.7 g/mol. Its structure features a phenothiazine core linked to a triazole ring through a sulfanyl group, which enhances its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
- Neurotransmitter Modulation : The phenothiazine core has been known to interact with neurotransmitter systems, particularly dopamine receptors, which may contribute to its neuroprotective effects.
- Antimicrobial Activity : The triazole moiety is recognized for its antifungal and antibacterial properties, making the compound effective against a range of microbial pathogens.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15.2 | Study on cytotoxicity |
| MCF7 (Breast) | 12.8 | Study on cytotoxicity |
| HeLa (Cervical) | 18.5 | Study on cytotoxicity |
These studies indicate that the compound selectively targets cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Antimicrobial study |
| Candida albicans | 16 µg/mL | Antimicrobial study |
These results suggest that this compound could be developed into a therapeutic agent against both bacterial and fungal infections.
Case Studies
Case Study 1: Anticancer Efficacy in A549 Cells
A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase. Further analysis revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative models, the compound demonstrated neuroprotective effects by reducing oxidative stress markers and improving neuronal survival rates in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Q & A
Basic: How can researchers optimize the synthesis yield of 1-Phenothiazin-10-yl-2-(5-p-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone?
Methodological Answer:
The synthesis involves multi-step reactions, including phenothiazine functionalization, triazole-thiol coupling, and thioether bond formation. Key optimization strategies include:
- Temperature Control : Maintain precise reaction temperatures (e.g., reflux conditions for cyclization steps) to avoid side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., acetone or DMF) to enhance nucleophilic substitution efficiency during thioether linkage formation .
- Catalyst Use : Lewis acids like AlCl₃ can accelerate Friedel-Crafts acylation for phenothiazine derivatization .
- Purification : Recrystallization from ethanol or ethyl acetate improves purity, as demonstrated in analogous triazole-phenothiazine syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm connectivity of phenothiazine, triazole, and tolyl groups | Aromatic proton signals (δ 6.8–8.2 ppm) and carbonyl resonance (δ ~200 ppm) . |
| IR Spectroscopy | Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H/C-S bonds) . | |
| Mass Spectrometry | Verify molecular weight (e.g., HRMS for [M+H]⁺ ion) and fragmentation patterns . | |
| X-ray Crystallography | Resolve stereochemistry and bond angles (if crystals are obtainable) . |
Advanced: How can reaction mechanisms for triazole-thiol coupling be validated experimentally?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify intermediates and rate-determining steps .
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to trace proton transfer in thiol-disulfide exchange reactions .
- Computational Modeling : DFT calculations predict transition states and energy barriers for nucleophilic substitution at the ethanone sulfur site .
- Trapping Intermediates : Quench reactions at partial completion to isolate intermediates (e.g., thiolate anions) for NMR analysis .
Advanced: What methodological frameworks are used to evaluate its biological activity in neuropharmacology or oncology?
Methodological Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ receptor) to assess neuropharmacological potential .
- In Vivo Models :
- Xenograft Studies : Tumor volume reduction in murine models, paired with histopathology .
- Behavioral Tests : Rodent models for antipsychotic or neuroprotective effects .
- Mechanistic Probes : Western blotting to quantify apoptosis markers (e.g., caspase-3) or kinase inhibition .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Experiments : Ensure consistency in cell lines, animal strains, and dosing regimens .
- Control Variables : Standardize solvent carriers (e.g., DMSO concentration ≤0.1%) to avoid cytotoxicity artifacts .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., phenothiazine-triazole hybrids) to identify structure-activity trends .
- Address Degradation : Use stability studies (HPLC-MS) to confirm compound integrity during assays, as organic degradation in prolonged experiments may skew results .
Advanced: What strategies resolve synthetic challenges in introducing the p-tolyl group to the triazole ring?
Methodological Answer:
- Regioselective Functionalization : Employ directed ortho-metalation (DoM) with LDA to position the p-tolyl group selectively on the triazole .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using p-tolylboronic acid and a Pd catalyst under inert conditions .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., phenothiazine N-H) with Boc groups to prevent undesired side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
